molecular formula C7H13N3 B1638555 Methyl-[2-(2-methyl-imidazol-1-yl)-ethyl]-amine CAS No. 883542-41-4

Methyl-[2-(2-methyl-imidazol-1-yl)-ethyl]-amine

Cat. No. B1638555
CAS RN: 883542-41-4
M. Wt: 139.2 g/mol
InChI Key: PJPVGDRFDSHWPJ-UHFFFAOYSA-N
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Description

“Methyl-[2-(2-methyl-imidazol-1-yl)-ethyl]-amine” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

Imidazole derivatives have been synthesized using various methods. For instance, a one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles was achieved in very good yields by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions . Another example is the synthesis of 2-(2-(1H-imidazol-1-yl)ethyl)-4-(1-benzyl-2-(substituted thio)-1H-imidazol-5-yl)-5-(substituted carbonyl)-6-methyl-1, 4-dihydropyridine-3-substituted carboxylic acid .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of an imidazole ring. Imidazole is a five-membered heterocyclic moiety that contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole derivatives are known for their broad range of chemical reactions. They are key components to functional molecules that are used in a variety of everyday applications . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, meaning it shows both acidic and basic properties . Specific physical and chemical properties of “this compound” are not provided in the search results.

Scientific Research Applications

Corrosion Inhibition

Methyl-[2-(2-methyl-imidazol-1-yl)-ethyl]-amine, related to imidazoline derivatives, has been studied for its electrochemical behavior as a corrosion inhibitor. Specifically, 1-(2-ethylamino)-2-methylimidazoline (an imidazoline derivative) has demonstrated good corrosion inhibition properties in deaerated acid media, attributed to its two active nitrogen sites and the planar geometry of its heterocyclic ring. This facilitates coordination with the metal surface, offering protective qualities against corrosion (Cruz, Martinez, Genescà, & García-Ochoa, 2004).

Catalysis in Transesterification/Acylation Reactions

Imidazol-2-ylidenes, belonging to the family of N-heterocyclic carbenes (NHCs) which include this compound, are efficient catalysts in transesterification reactions involving a wide range of esters and alcohols. These compounds facilitate acylation of alcohols with enol acetates at room temperature and under low catalyst loadings, showcasing their utility in organic synthesis and potentially in industrial applications involving esterification and acylation processes (Grasa, Gueveli, Singh, & Nolan, 2003).

Synthesis of Spiro Derivatives

Research into the synthesis of spiro derivatives, which are compounds containing two or more cyclic systems sharing a single atom, has included this compound analogs. These compounds have shown interesting behaviors in their NMR spectra, indicating potential applications in materials science and pharmaceuticals (Abe, Kakehi, Suga, Okumura, & Itoh, 2010).

Supramolecular Assembly

This compound derivatives have been involved in the formation of supramolecular assemblies, such as heterometallic cages and polyimidazole tripod coils. These structures have implications for the development of advanced materials with potential applications in catalysis, molecular recognition, and as components in electronic or photonic devices. Studies demonstrate the ability of these compounds to form complex structures stabilized by hydrogen bonding and pi-pi stacking interactions, underscoring their versatility in supramolecular chemistry (Reichel et al., 2014), (Cheruzel, Mashuta, & Buchanan, 2005).

Safety and Hazards

Based on the safety data sheet for a similar compound, 2-(2-Methyl-1H-imidazol-1-yl)benzoic acid, it is harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to wash off immediately with plenty of water .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed . Therefore, future research may focus on the development of more efficient synthesis methods and the exploration of new biological activities of imidazole derivatives.

properties

IUPAC Name

N-methyl-2-(2-methylimidazol-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-7-9-4-6-10(7)5-3-8-2/h4,6,8H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJPVGDRFDSHWPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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